molecular formula C9H7F3N2O B1457492 (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1514128-89-2

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1457492
CAS No.: 1514128-89-2
M. Wt: 216.16 g/mol
InChI Key: JOEFQQVEXDMMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1514128-89-2) is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Its primary research value lies in its role as a key pharmacophore in the synthesis of potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, and the introduction of a trifluoromethyl group can enhance a compound's metabolic stability, membrane permeability, and binding affinity . Researchers utilize this alcohol derivative as a critical intermediate to create novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have demonstrated potent submicromolar inhibitory activity against a range of tumor cell lines in vitro . The mechanism of action for the resulting drug candidates involves the inhibition of the PI3Kα signaling pathway, which is frequently mutated in cancers. Inhibition of this pathway can induce cell cycle arrest and promote apoptosis in cancer cells, making it a promising therapeutic target . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFQQVEXDMMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent and Tandem Reactions

A common approach involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or halogenated intermediates, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The trifluoromethyl group is introduced either via trifluoromethylated starting materials or through post-cyclization functionalization using trifluoromethylation reagents.

Palladium-Catalyzed Cross-Coupling and Borylation

Palladium-catalyzed borylation reactions of halogenated pyridine derivatives are employed to prepare boronic acid pinacol esters of imidazo[1,2-a]pyridine intermediates, which serve as versatile coupling partners for further functionalization. For example, 2-amino-5-bromopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate under nitrogen atmosphere at 70–100 °C for 5–20 hours to yield the corresponding boronic acid pinacol ester with yields up to 95%.

This intermediate can then be reacted with chloroacetaldehyde under reflux in ethanol to form the imidazo[1,2-a]pyridin-2-ylmethanol core structure via cyclization and subsequent workup, achieving yields around 67%.

Oxidative and Reduction Reactions

The methanol group at the 2-position can be introduced or modified through selective oxidation or reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can convert methyl groups to hydroxymethyl or aldehyde functionalities, while reducing agents like sodium borohydride or lithium aluminum hydride can reduce aldehydes to alcohols.

Detailed Experimental Conditions and Yields

Step Reaction Type Reagents and Catalysts Conditions Yield (%) Notes
1 Borylation 2-amino-5-bromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 70–100 °C, 5–20 h, N2 atmosphere 90–95 High reaction yield, easy purification
2 Cyclization with aldehyde Boronic ester intermediate, chloroacetaldehyde (40% aqueous), ethanol Reflux, ~4 h ~67 Formation of imidazo[1,2-a]pyridin-2-ylmethanol
3 Oxidation/Reduction (optional) H2O2, KMnO4 / NaBH4, LiAlH4 Mild to moderate temperatures Variable Tailored to adjust hydroxymethyl group

Research Findings on Reaction Optimization

  • The palladium-catalyzed borylation step benefits from careful control of temperature and catalyst loading to maximize yield and minimize by-products. Using 0.01–0.1 equivalents of Pd catalyst and potassium acetate as base under nitrogen atmosphere is optimal.
  • The cyclization step with chloroacetaldehyde requires reflux in ethanol for approximately 4 hours, with pH adjustment post-reaction to precipitate the product effectively.
  • Attempts to increase reaction temperature or acid equivalents in related imidazo[1,5-a]pyridine syntheses showed that moderate acid equivalents (around 5.0 equiv) and temperatures near 85–100 °C provide a good balance between yield and decomposition.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Multicomponent Reactions Efficient scaffold formation, fewer steps Requires precise control of conditions
Palladium-Catalyzed Borylation High yields, scalable, versatile intermediates Cost and sensitivity of Pd catalysts
Cyclization with Aldehydes Direct formation of methanol-substituted scaffold Moderate yields, purification complexity
Oxidation/Reduction Steps Flexibility in functional group manipulation Potential side reactions, need for selective reagents

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazo[1,2-a]pyridine scaffold provides a stable framework for interaction . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-yl)methanol (JT-8731)
  • Structure : Trifluoromethyl at position 2, hydroxymethyl at position 6 (structural isomer of the target compound).
  • Impact : The swapped positions of -CF₃ and -CH₂OH alter electronic distribution and steric interactions. For example, the -CF₃ group at position 2 may hinder hydrogen bonding interactions compared to its placement at position 6 .
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine
  • Structure : Replaces -CH₂OH with -CH₂NH₂ at position 2.
  • This substitution could enhance blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Variations

2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)acetic Acid
  • Structure : Carboxylic acid (-COOH) replaces -CH₂OH at position 2.
  • Impact : The acidic proton in -COOH lowers pKa (~5.10), increasing ionization at physiological pH. This enhances solubility but may reduce membrane permeability compared to the neutral hydroxymethyl group .
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(piperazinyl)methanone Derivatives
  • Structure : Chloro and methyl substituents with piperazine-linked carbonyl groups.
  • Impact: These derivatives exhibit antileishmanial and antitrypanosomal activity, suggesting that bulky substituents (e.g., piperazine) enhance target engagement. The absence of -CF₃ may reduce metabolic stability but improve synthetic accessibility .

Fluorinated Analogues in Drug Discovery

GLP-1 Receptor Agonists (Compounds 23 and 24)
  • Structure : 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core with aryl esters.
  • Impact : The -CF₃ group at position 6 is critical for GLP-1 receptor activation, highlighting the role of fluorine in enhancing binding affinity and pharmacokinetic properties .
Fluorophenyl-Imidazo[1,2-a]pyridine Derivatives (e.g., IP-1, IP-2)
  • Structure : 4-Fluorophenyl substituents at position 2.
  • Impact : Demonstrated potent antimicrobial activity against Staphylococcus aureus. The -CF₃ group in the target compound may offer broader bioactivity due to increased lipophilicity and resistance to oxidative metabolism .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound logP⁠ a Solubility (mg/mL) Melting Point (°C) Key Substituents
Target Compound 1.8 0.5 (predicted) N/A -CF₃ (6), -CH₂OH (2)
JT-8731 (Positional Isomer) 1.7 0.4 (predicted) N/A -CF₃ (2), -CH₂OH (6)
(6-CF₃-Imidazo[1,2-a]pyridin-2-yl)acetic Acid 1.2 1.2 (predicted) N/A -CF₃ (6), -COOH (2)
IP-1 (Antimicrobial Derivative) 2.5 0.3 (experimental) 104–105 -Cl (6), -CH₃ (2), piperazine

⁠ a Calculated using ChemAxon software. Data derived from .

Biological Activity

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 1514128-89-2

Synthesis

The synthesis of this compound involves several chemical reactions, including the formation of the imidazo[1,2-a]pyridine scaffold followed by the addition of the trifluoromethyl and hydroxymethyl groups. Various methods have been reported in literature for its preparation, emphasizing the importance of reaction conditions and catalysts used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

Cell Line IC50 (µM) Reference
K562 (CML)<1
MCF-7 (Breast)5.40
HeLa (Cervical)3.50

These findings suggest that this compound could serve as a lead molecule for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2:

Compound IC50 (µM) Effect
This compound71.11COX-2 Inhibition
Reference Compound54.65Standard (Diclofenac)

This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved testing this compound against hepatic stellate cells (HSC-T6). The results indicated a reduction in collagen type I alpha 1 (COL1A1) expression, which is crucial for fibrosis development:

  • Method : ELISA detection of COL1A1 protein expression.
  • Results : Significant reduction in COL1A1 levels was observed after treatment with the compound.

This suggests that it may have potential applications in antifibrotic therapy.

Q & A

Q. What are common synthetic routes for (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol and its derivatives?

Q. How can spectroscopic methods (NMR, HRMS) be employed to characterize this compound?

  • Methodological Answer: 1H/13C NMR is critical for confirming the imidazo[1,2-a]pyridine scaffold and substituent positions. For instance, protons on the trifluoromethyl group appear as singlets (δ ~3.8–4.2 ppm), while aromatic protons show distinct splitting patterns . HRMS validates molecular weight and fragmentation patterns. For example, a derivative with molecular formula C₁₈H₁₃N₅OF₆S showed [M+H]+ at m/z 493.9 .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer: Regioselective bromination at the 2-position can be achieved using HBr and Br₂ in acetic acid, followed by oxidation with meta-chloroperoxybenzoic acid to introduce sulfonyl groups . Microwave-assisted synthesis (e.g., using diglyme as a solvent) enhances reaction efficiency for introducing aryl or heteroaryl substituents at the 5- or 7-positions .

  • Case Study: Bromination of 1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone with HBr/Br₂ yielded 2-bromo-1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone (m/z 366.8), which was further oxidized to a sulfone derivative (m/z 493.9) .

Q. How can researchers resolve contradictions in reaction yields when varying solvent systems or catalysts?

  • Methodological Answer: Comparative studies using reflux (traditional heating) vs. microwave irradiation are essential. For example, microwave synthesis of 5-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridine-8-carbonitrile in diglyme reduced reaction time from 16h to <4h with comparable yields (~85%) . Contradictions in yields may arise from solvent polarity (e.g., methanol vs. diglyme) or catalyst loading (e.g., acetic acid vs. metal catalysts). Systematic DOE (Design of Experiments) protocols are recommended to optimize conditions.

Q. What structure-activity relationship (SAR) insights exist for trifluoromethylimidazo[1,2-a]pyridines in biological applications?

  • Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for target binding. For example, imidazo[1,2-a]pyridine-based anthelmintics targeting cholinergic receptors in Haemonchus showed IC₅₀ values <1 µM when substituted with electron-withdrawing groups (e.g., -CF₃) at the 6-position . Similarly, METTL3 inhibitors with a cyclohexylmethylaminomethyl group at the 6-position exhibited nanomolar Kd values (1.4 nM) .

  • SAR Table:

Substituent PositionFunctional GroupBiological Activity (IC₅₀/Kd)Reference
6-position-CF₃Anthelmintic (IC₅₀: 0.6–10 µM)
2-position-CH₂NH(Cyclohexyl)METTL3 inhibition (Kd: 1.4 nM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.